Cas no 251322-42-6 (1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole)

1-Methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole is a benzimidazole derivative featuring a phenylsulfanyl methyl substituent at the 2-position. This compound is of interest in synthetic and medicinal chemistry due to its structural versatility, serving as a potential intermediate for the development of pharmacologically active molecules. The benzimidazole core provides a stable heterocyclic framework, while the phenylsulfanyl group enhances reactivity for further functionalization. Its well-defined molecular structure allows for precise modifications, making it valuable in the synthesis of ligands, catalysts, or bioactive compounds. The compound exhibits good stability under standard conditions, facilitating handling and storage in research applications. Its utility lies in its role as a building block for more complex nitrogen- and sulfur-containing heterocycles.
1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole structure
251322-42-6 structure
商品名:1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole
CAS番号:251322-42-6
MF:C15H14N2S
メガワット:254.350061893463
CID:5447057

1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 1-methyl-2-(phenylsulfanylmethyl)benzimidazole
    • 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole
    • インチ: 1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)11-18-12-7-3-2-4-8-12/h2-10H,11H2,1H3
    • InChIKey: UNOWOXBKIMHQMQ-UHFFFAOYSA-N
    • ほほえんだ: C1(CSC2=CC=CC=C2)N(C)C2=CC=CC=C2N=1

1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3020-0001-5mg
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
251322-42-6 90%+
5mg
$69.0 2023-08-13
Life Chemicals
F3020-0001-3mg
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
251322-42-6 90%+
3mg
$63.0 2023-08-13
Life Chemicals
F3020-0001-4mg
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
251322-42-6 90%+
4mg
$66.0 2023-08-13
Life Chemicals
F3020-0001-40mg
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
251322-42-6 90%+
40mg
$140.0 2023-08-13
Life Chemicals
F3020-0001-25mg
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
251322-42-6 90%+
25mg
$109.0 2023-08-13
Life Chemicals
F3020-0001-50mg
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
251322-42-6 90%+
50mg
$160.0 2023-08-13
Life Chemicals
F3020-0001-5μmol
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
251322-42-6 90%+
5μmol
$63.0 2023-08-13
Life Chemicals
F3020-0001-1mg
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
251322-42-6 90%+
1mg
$54.0 2023-08-13
Life Chemicals
F3020-0001-2mg
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
251322-42-6 90%+
2mg
$59.0 2023-08-13
Life Chemicals
F3020-0001-20μmol
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
251322-42-6 90%+
20μmol
$79.0 2023-08-13

1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole 関連文献

1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazoleに関する追加情報

Research Brief on 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole (CAS: 251322-42-6)

1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole (CAS: 251322-42-6) is a benzimidazole derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique sulfanyl and phenyl substituents, has been investigated for its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The following research brief synthesizes the latest findings on this molecule, highlighting its synthesis, mechanism of action, and potential clinical relevance.

Recent studies have focused on the synthesis and optimization of 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole to enhance its pharmacological profile. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route for this compound, achieving higher yields and purity compared to traditional methods. The researchers employed a one-pot reaction strategy, utilizing 2-mercaptobenzimidazole and phenylsulfonyl chloride as key starting materials, followed by methylation. This approach not only improved scalability but also reduced the environmental impact of the synthesis process.

In terms of biological activity, 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole has demonstrated promising results as an antimicrobial agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and membrane permeability assays. These findings suggest its potential as a lead compound for developing new antibiotics to combat drug-resistant infections.

Additionally, this benzimidazole derivative has shown anticancer properties in preclinical models. Research published in the European Journal of Medicinal Chemistry (2023) revealed that 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole inhibits the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, accompanied by increased caspase-3 activity and reduced Bcl-2 expression. These results position it as a candidate for further development in oncology drug discovery.

Beyond its antimicrobial and anticancer activities, recent investigations have explored its role as an enzyme inhibitor. A 2023 study in ChemMedChem identified 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole as a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors. The compound exhibited selective inhibition of CA IX over other isoforms, suggesting its potential utility in targeted cancer therapies. Molecular docking studies further elucidated its binding interactions with the enzyme's active site, providing a structural basis for future optimization.

Despite these promising findings, challenges remain in the development of 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole as a therapeutic agent. Pharmacokinetic studies, as reported in a 2023 Drug Metabolism and Disposition article, highlighted its moderate metabolic stability and bioavailability in rodent models. Researchers are currently exploring structural modifications, such as the introduction of fluorine atoms or prodrug strategies, to improve its drug-like properties. These efforts aim to bridge the gap between preclinical promise and clinical applicability.

In conclusion, 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole (CAS: 251322-42-6) represents a versatile scaffold with multiple therapeutic potentials. Its recent advancements in synthesis, coupled with its diverse biological activities, make it a compelling subject for ongoing research. Future directions may include structure-activity relationship (SAR) studies, formulation development, and in vivo efficacy evaluations to fully realize its clinical potential. As the field progresses, this compound may emerge as a valuable tool in addressing unmet medical needs across infectious diseases, oncology, and beyond.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd